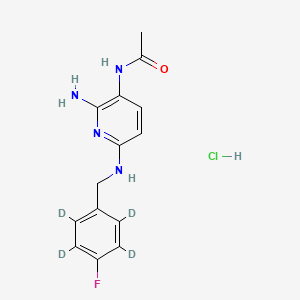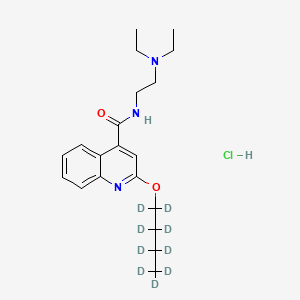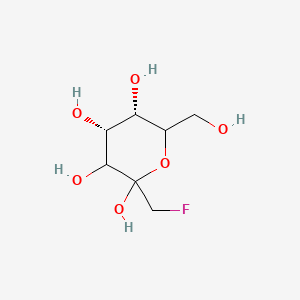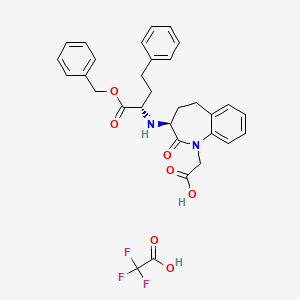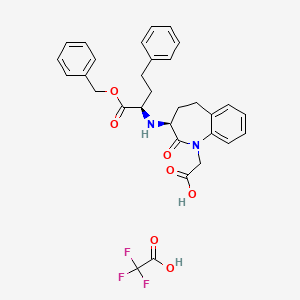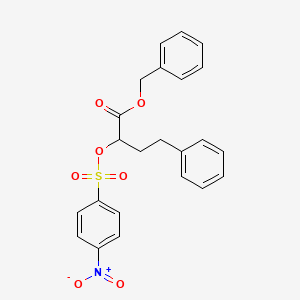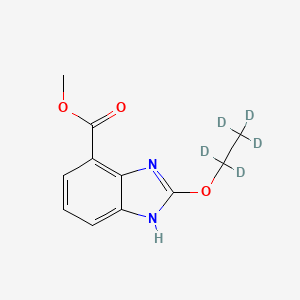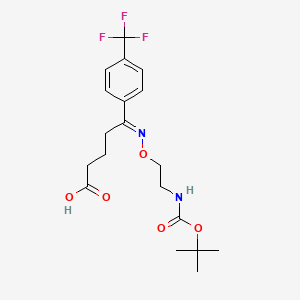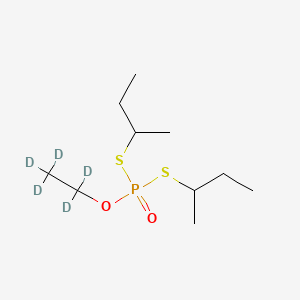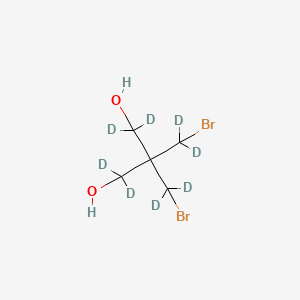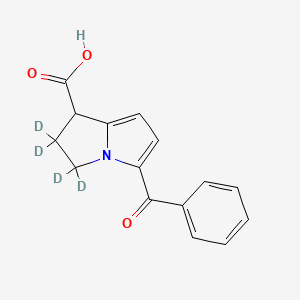
2-Fluor-5-methoxy-O-methyltyrosin
Übersicht
Beschreibung
2-Fluoro-5-methoxy-O-methyltyrosine, also known as FMeOTyrOMe, is a synthetic amino acid that has gained significant attention in scientific research due to its unique properties. It is a tyrosine analog that has a fluorine atom and a methoxy group attached to the phenyl ring, along with a methyl group attached to the hydroxyl group. This modification enhances its stability and bioavailability, making it a valuable tool for studying various biological processes.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
2-Fluor-5-methoxy-O-methyltyrosin: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Seine fluorierte aromatische Struktur macht es zu einem Vorläufer für verschiedene komplexe Moleküle. Das Vorhandensein des Fluoratoms kann die Reaktivität und elektronischen Eigenschaften von Verbindungen signifikant verändern, wodurch dieses Aminosäurederivat zu einem vielseitigen Baustein für die Synthese von Pharmazeutika und Agrochemikalien wird .
Pharmazeutische Entwicklung
Als fluoriertes Analogon von DOPA hat diese Verbindung potenzielle Anwendungen in der Entwicklung von Pharmazeutika. Es könnte verwendet werden, um neuartige Medikamente zu entwickeln, die auf neurologische Pfade abzielen, ähnlich wie L-DOPA bei der Behandlung der Parkinson-Krankheit eingesetzt wird. Die Fluor-Substitution könnte die Bioverfügbarkeit und den metabolischen Abbau der Verbindung beeinflussen, was zu potenziell effektiveren Behandlungen führt .
Agrochemische Produktion
Die einzigartigen Eigenschaften von 2-AMINO-3-(2-FLUORO-4,5-DIMETHOXYPHENYL)PROPANOIC ACID können bei der Entwicklung neuer Agrochemikalien genutzt werden. Seine strukturellen Merkmale könnten zur Entwicklung von Herbiziden und Pestiziden mit verbesserter Wirksamkeit und reduzierten Umweltauswirkungen führen. Die Methoxygruppen könnten auch die Löslichkeit und Aufnahme durch Pflanzen beeinflussen .
Materialwissenschaften
In den Materialwissenschaften kann die Fähigkeit der Verbindung, Fluoratome in Polymere oder kleine Moleküle einzubringen, entscheidend sein. Die Fluorierung kann die Stabilität, Lösungsmittelbeständigkeit und mechanischen Eigenschaften von Materialien verbessern. Dies macht es zu einer wichtigen Chemikalie für die Entwicklung fortschrittlicher Materialien mit bestimmten gewünschten Eigenschaften .
Bildgebung und Diagnostik
Fluorierte Verbindungen werden oft in der Bildgebung verwendet, da sie in Techniken wie der Positronen-Emissions-Tomographie (PET) Kontraste erzeugen können. This compound könnte als Vorläufer für radiomarkierte Verbindungen dienen, die bei der Diagnose und Untersuchung von Krankheiten, insbesondere in der Neurologie und Onkologie, helfen .
Forschung zur Enzymkatalyse
Diese Verbindung kann zur Untersuchung der Enzymkatalyse verwendet werden, insbesondere im Zusammenhang mit der Einführung von Fluor in organische Moleküle. Es kann ein Substrat für Enzyme wie Fluorinase sein, die die Bildung von C-F-Bindungen katalysieren. Das Verständnis dieser Reaktionen ist entscheidend für biotechnologische Anwendungen und die Entwicklung neuer enzymatischer Prozesse .
Wirkmechanismus
Target of Action
The primary target of 2-Fluoro-5-methoxy-O-methyltyrosine is the L-type amino acid transporter 1 (LAT1) . LAT1 is over-expressed on various malignant tumor cells , making it a promising target for therapeutic interventions.
Mode of Action
2-Fluoro-5-methoxy-O-methyltyrosine interacts with LAT1, reducing its interaction with the organic anion transporter 1 (OAT1) . This interaction is crucial as OAT1 is responsible for the high accumulation of the compound in the kidney . By reducing this interaction, the compound can improve its retention in the tumor .
Biochemical Pathways
The compound’s interaction with lat1 suggests it may influence amino acid transport and metabolism, which are critical for tumor growth and survival .
Pharmacokinetics
The pharmacokinetics of 2-Fluoro-5-methoxy-O-methyltyrosine are characterized by rapid uptake in tumor and kidneys after injection . The compound peaks at 9-11 min in the tumor and 5-7 min in the kidneys, and then gradually decreases . These properties suggest that the compound has good bioavailability.
Result of Action
The result of the action of 2-Fluoro-5-methoxy-O-methyltyrosine is an increased uptake in tumor cells . This increased uptake is significantly higher in C6 glioma-bearing mice compared to those treated with a similar compound . This suggests that the compound may have a potent anti-tumor effect.
Action Environment
The action of 2-Fluoro-5-methoxy-O-methyltyrosine can be influenced by various environmental factors. For instance, the compound’s uptake and biodistribution can be affected by the specific type of tumor cells present
Eigenschaften
IUPAC Name |
2-amino-3-(2-fluoro-4,5-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4/c1-16-9-4-6(3-8(13)11(14)15)7(12)5-10(9)17-2/h4-5,8H,3,13H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOGJHFCUVXMFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(C(=O)O)N)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80698500 | |
| Record name | 2-Fluoro-5-methoxy-O-methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80698500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102034-49-1 | |
| Record name | 2-Fluoro-5-methoxy-O-methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80698500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine](/img/structure/B565060.png)
